Furo[3,2-c]pyridine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFSQLGLFJHCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442001 | |
| Record name | Furo[3,2-c]pyridine-4-carboxylicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-82-5 | |
| Record name | Furo[3,2-c]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190957-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,2-c]pyridine-4-carboxylicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Notes and Protocols for the Functionalization of the Furo[3,2-c]pyridine Core
Introduction: The Rising Prominence of the Furo[3,2-c]pyridine Scaffold in Drug Discovery
The Furo[3,2-c]pyridine moiety is a heterocyclic scaffold of significant interest to the medicinal chemistry community. Its unique fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a distinct electronic landscape, offering a versatile template for the design of novel therapeutic agents. Derivatives of this core have demonstrated a wide array of pharmacological activities, including potential as kinase inhibitors and antipsychotic agents, making the development of robust and regioselective functionalization methods a critical endeavor for drug development professionals.[1][2]
This guide provides an in-depth exploration of key synthetic methodologies for the chemical modification of the Furo[3,2-c]pyridine core. It is designed to serve as a practical resource for researchers and scientists, offering not just procedural steps but also the underlying strategic considerations and mechanistic rationale that inform modern synthetic chemistry.
Strategic Overview of Functionalization
The functionalization of the Furo[3,2-c]pyridine core can be approached through several distinct strategies. The inherent reactivity of the scaffold allows for both functionalization of the pre-formed core and construction of the functionalized core from simpler precursors. Key methods for modifying the intact ring system include electrophilic halogenation, directed ortho-metalation (DoM), transition metal-catalyzed cross-coupling reactions, and direct C-H activation.
Section 1: Electrophilic Halogenation: Gateway to Cross-Coupling
The introduction of a halogen atom onto the Furo[3,2-c]pyridine core is a pivotal transformation, converting a relatively inert C-H bond into a versatile functional handle for subsequent cross-coupling reactions. The regioselectivity of halogenation is dictated by the electronic properties of the bicyclic system. The electron-rich furan ring is generally more susceptible to electrophilic attack than the pyridine ring.
Causality Behind Experimental Choices
Electrophilic bromination using N-bromosuccinimide (NBS) is a common and effective method for introducing a bromine atom.[3][4] The choice of solvent can be critical in modulating the reactivity of the halogenating agent and influencing regioselectivity.[4] For iodination, reagents like iodine monochloride or molecular iodine in the presence of an oxidizing agent are often employed.
Protocol 1: Regioselective Bromination of Furo[3,2-c]pyridine
This protocol describes the selective bromination of the Furo[3,2-c]pyridine core, anticipated to occur at one of the electron-rich positions of the furan ring.
Materials:
-
Furo[3,2-c]pyridine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve Furo[3,2-c]pyridine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: This protocol is based on established procedures for the bromination of electron-rich heterocycles.[3][4] The workup procedure is designed to effectively remove unreacted NBS and inorganic byproducts. The final purification step ensures the isolation of the desired halogenated product.
Section 2: Directed ortho-Metalation (DoM): A Precision Tool for Functionalization
Directed ortho-metalation is a powerful strategy for the regioselective deprotonation of aromatic and heteroaromatic rings, guided by a directing metalating group (DMG).[5][6] For the Furo[3,2-c]pyridine core, the nitrogen atom of the pyridine ring can act as an endogenous directing group, facilitating deprotonation at the C4 position. Alternatively, the oxygen of the furan ring can direct metalation to the C2 position. The outcome is highly dependent on the choice of organolithium reagent and reaction conditions.
Causality Behind Experimental Choices
Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums (like n-BuLi) to avoid nucleophilic addition to the pyridine ring.[5][7] Reactions are conducted at low temperatures (typically -78 °C) in anhydrous ethereal solvents (e.g., THF, diethyl ether) to ensure the stability of the organolithium intermediate and to control selectivity.
Protocol 2: Regioselective Lithiation and Silylation at the C4 Position
This protocol details the directed lithiation at the C4 position, followed by quenching with an electrophile, in this case, trimethylsilyl chloride.
Materials:
-
Furo[3,2-c]pyridine
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add LDA solution (1.1 eq) to the cooled THF.
-
Add a solution of Furo[3,2-c]pyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes and then warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Trustworthiness: This protocol is adapted from well-established directed lithiation procedures for pyridine-containing heterocycles.[5][6] The use of a strong, hindered base at low temperature is a validated method for achieving regioselective deprotonation while minimizing side reactions.
Data Presentation: Regioselectivity in Metalation
| Position of Metalation | Favored Base | Rationale |
| C4 | LDA, LiTMP | The pyridine nitrogen acts as a directing group, making the C4 proton the most acidic on the pyridine ring. |
| C2 | n-BuLi (potentially) | The furan oxygen can direct lithiation to the adjacent C2 position, which is the most acidic proton on the furan ring. |
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Halogenated or metalated Furo[3,2-c]pyridines are valuable precursors for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are cornerstones of modern medicinal chemistry for building molecular complexity.[6][8][9]
Workflow for Cross-Coupling Functionalization
Caption: Workflow for Furo[3,2-c]pyridine functionalization via cross-coupling.
Causality Behind Experimental Choices
The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful cross-coupling reaction. For Suzuki-Miyaura couplings, a palladium(0) source (often generated in situ from a palladium(II) precatalyst) and a phosphine ligand are typically required.[8] The base (e.g., potassium carbonate, cesium carbonate) is essential for the transmetalation step. Sonogashira couplings often employ a dual catalyst system of palladium and copper.[6]
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-Furo[3,2-c]pyridine
This protocol describes the coupling of a 4-bromo-Furo[3,2-c]pyridine derivative with an arylboronic acid.
Materials:
-
4-Bromo-Furo[3,2-c]pyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk tube and inert atmosphere setup
Procedure:
-
To a Schlenk tube, add 4-bromo-Furo[3,2-c]pyridine (1.0 eq), arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Trustworthiness: This protocol is a standard and widely validated procedure for Suzuki-Miyaura cross-coupling reactions involving heteroaryl halides.[5][8] The catalyst system and conditions are well-precedented for achieving high yields and good functional group tolerance.
Section 4: Direct C-H Activation: An Atom-Economical Approach
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-installed leaving groups. For the Furo[3,2-c]pyridine core, C-H activation can potentially be directed to various positions depending on the catalyst and directing group (if any).
Causality Behind Experimental Choices
Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are commonly employed for C-H activation. The reaction often requires an oxidant to regenerate the active catalyst. The choice of solvent and additives can significantly impact the efficiency and selectivity of the reaction.
Conceptual Workflow for Direct C-H Arylation
Caption: Conceptual workflow for direct C-H arylation.
Protocol 4: Conceptual Protocol for Direct C-H Arylation at the C2 Position
This conceptual protocol outlines a potential pathway for the direct arylation of the Furo[3,2-c]pyridine core at the electron-rich C2 position.
Materials:
-
Furo[3,2-c]pyridine
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pivalic acid (PivOH)
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMAc), anhydrous
-
Schlenk tube and inert atmosphere setup
Procedure:
-
In a Schlenk tube, combine Furo[3,2-c]pyridine (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (0.1 eq), pivalic acid (0.5 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMAc.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Trustworthiness: This conceptual protocol is based on established methodologies for the direct C-H arylation of electron-rich furans. The conditions are representative of those required to achieve C-H activation and subsequent C-C bond formation.
Conclusion and Future Outlook
The functionalization of the Furo[3,2-c]pyridine core is a dynamic area of research with significant implications for drug discovery. The methods outlined in this guide—halogenation, directed metalation, cross-coupling, and C-H activation—provide a robust toolkit for the synthesis of diverse libraries of Furo[3,2-c]pyridine derivatives. As our understanding of the reactivity of this important scaffold deepens, we can anticipate the development of even more sophisticated and selective functionalization strategies, further empowering the design of next-generation therapeutics.
References
- BenchChem. (2025). The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. BenchChem.
-
PubChem. Furo[3,2-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2019). Bromination of pyridine derivatives.
-
Organic & Biomolecular Chemistry. C–H functionalization of pyridines. Royal Society of Chemistry. Retrieved from [Link]
-
Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
-
HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(10), 2538-2549. Retrieved from [Link]
-
ResearchGate. (2019). Methods for preparation of furo[3,2‐c]pyridines; transformation of.... Retrieved from [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
-
Organic Letters. (2005). Regioselective Palladium-Catalyzed Arylation of 3-Carboalkoxy Furan and Thiophene. Organic Letters, 7(20), 4435-4437. Retrieved from [Link]
-
PubMed. (2013). Successive regioselective metalations of fused heterocycles: synthesis of polyfunctionalized furo[3,2-b]pyridines. PubMed. Retrieved from [Link]
-
Beilstein Journals. (2017). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 13, 2147-2153. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PubMed. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Retrieved from [Link]
-
Lithium Link. (2003). Directed (ortho) Metallation. Retrieved from [Link]
-
RSC Publishing. (2017). A novel furo[3,2-c]pyridine-based iridium complex for high-performance organic light-emitting diodes with over 30% external quantum efficiency. Journal of Materials Chemistry C, 5(30), 7548-7552. Retrieved from [Link]
-
ResearchGate. (2021). An Efficient Strategy for Synthesis of New Functionalized Furo[3,2‐ c ]pyridin‐4( 5 H )‐one Derivatives under Mild Conditions. Retrieved from [Link]
-
PubMed. (1998). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. Retrieved from [Link]
-
ResearchGate. (2010). Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine. Retrieved from [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
PubMed. (2014). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. Retrieved from [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2025). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
PubMed. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. Retrieved from [Link]
-
PubMed. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. Retrieved from [Link]
-
Beilstein Journals. (2024). C–C Coupling in sterically demanding porphyrin environments. Beilstein Journal of Organic Chemistry, 20, 1358-1367. Retrieved from [Link]
-
Chemical Communications. (2022). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications, 58(84), 11823-11826. Retrieved from [Link]
-
NIH. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]
-
ChemRxiv. (2021). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]
-
NIH. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ACS Publications. (2014). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
Sources
- 1. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Furopyridine Synthesis: A Technical Support Guide for Overcoming Common Challenges
Furopyridines represent a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and functional materials.[1] Their synthesis, however, is often fraught with challenges that can impede research and development. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address specific issues encountered during the synthesis of furopyridine derivatives. Drawing upon established literature and practical insights, this guide aims to empower researchers to navigate the complexities of furopyridine synthesis with confidence.
Section 1: Troubleshooting Low Yields and Side Product Formation
Low product yield is one of the most frequently encountered frustrations in organic synthesis. In the context of furopyridine synthesis, this issue can arise from a multitude of factors, ranging from suboptimal reaction conditions to inherent substrate limitations.
FAQ 1: My furopyridine synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
Several factors can contribute to low yields in furopyridine synthesis. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Cause 1: Suboptimal Reaction Conditions
The delicate balance of temperature, pressure, and reaction time is paramount for maximizing the yield of the desired furopyridine derivative.
-
Expert Insight: The thermodynamics and kinetics of the reaction are highly sensitive to these parameters. For instance, in cascade reactions, slight deviations in temperature can favor undesired side pathways, leading to a complex mixture of products and a diminished yield of the target molecule.[2] A systematic optimization of these conditions is often the first and most critical step in improving your yield.[3]
-
Troubleshooting Protocol:
-
Temperature Screening: Perform the reaction at a range of temperatures (e.g., in 10°C increments) to identify the optimal point where the rate of the desired reaction is maximized relative to side reactions. High temperatures can sometimes lead to decomposition.[4]
-
Time Course Study: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the point of maximum product formation before significant decomposition or side product accumulation occurs.[5]
-
Concentration Adjustment: Vary the concentration of your reactants. In some cases, higher concentrations can promote desired bimolecular reactions, while in others, dilution may be necessary to suppress unwanted side reactions.
-
Potential Cause 2: Inefficient Catalysis
The choice of catalyst and its loading are critical, especially in transition-metal-catalyzed reactions. Catalyst deactivation or suboptimal catalytic activity can severely limit the reaction yield.
-
Expert Insight: Catalyst deactivation can occur through various mechanisms, including poisoning by impurities, thermal degradation, or the formation of inactive metal aggregates.[6][7] The strong coordinating ability of the pyridine nitrogen in the product can also lead to product inhibition by binding to the metal center and reducing its catalytic activity.[8]
-
Troubleshooting Protocol:
-
Catalyst Screening: If applicable, screen a variety of catalysts (e.g., different palladium or copper sources and ligands) to identify the most effective one for your specific transformation.
-
Catalyst Loading Optimization: Systematically vary the catalyst loading to find the optimal concentration. While higher loading can increase the reaction rate, it can also lead to increased side reactions and purification challenges.
-
Additive Introduction: Consider the use of additives that can prevent catalyst deactivation. For example, the addition of an oxidant can sometimes regenerate the active catalytic species.[6]
-
Potential Cause 3: Competing Side Reactions
The formation of undesired side products is a common culprit for low yields. Understanding the potential side reactions inherent to your chosen synthetic route is key to mitigating them.
-
Expert Insight: In many furopyridine syntheses, such as those involving intramolecular cyclization, the regioselectivity of the ring-closure can be a significant challenge, leading to the formation of isomeric byproducts.[9]
-
Troubleshooting Protocol:
-
Mechanism-Based Adjustments: Analyze the reaction mechanism to identify potential side pathways. For example, if a competing elimination reaction is possible, adjusting the base or temperature might suppress it.[10]
-
Protecting Group Strategy: If a reactive functional group on your substrate is interfering with the desired transformation, consider employing a suitable protecting group strategy.
-
Order of Reagent Addition: Altering the order in which reagents are added can sometimes influence the reaction pathway and minimize the formation of side products.[2]
-
Workflow for Troubleshooting Low Yield
Caption: A stepwise workflow for diagnosing and resolving low yields in furopyridine synthesis.
Section 2: Purification and Isolation Challenges
Even with a successful reaction, isolating the pure furopyridine derivative can be a significant hurdle. The unique physicochemical properties of these compounds often necessitate tailored purification strategies.
FAQ 2: I am struggling to purify my furopyridine derivative. What are some common purification challenges and how can I overcome them?
The purification of furopyridine derivatives can be complicated by their polarity, basicity, and potential for co-elution with structurally similar impurities.
Challenge 1: Co-elution of Structurally Similar Impurities
-
Expert Insight: Side products, such as regioisomers, can have very similar polarities to the desired product, making their separation by standard column chromatography challenging.
-
Troubleshooting Strategies:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable stationary phase (e.g., C18 for reverse-phase or silica for normal-phase) can provide the necessary resolution.
-
Alternative Chromatography Techniques: Explore other chromatographic methods such as flash chromatography with different solvent systems or supercritical fluid chromatography (SFC).
-
Recrystallization: If your product is a solid, recrystallization from a carefully selected solvent or solvent mixture can be a highly effective method for removing small amounts of impurities.
-
Challenge 2: Product Tailing on Silica Gel
-
Expert Insight: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation during column chromatography.[11]
-
Troubleshooting Strategies:
-
Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Use of Deactivated Silica: Employ commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.
-
Alumina Chromatography: Consider using alumina (basic or neutral) as the stationary phase, which can be more suitable for the purification of basic compounds.
-
Comparative Table of Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Flash Chromatography | Fast, relatively inexpensive, suitable for large-scale purification. | Lower resolution compared to HPLC. | Routine purifications where impurities have significantly different polarities. |
| Preparative HPLC | High resolution, excellent for separating closely related compounds. | More expensive, lower sample capacity, requires specialized equipment. | Difficult separations of isomers or closely eluting impurities. |
| Recrystallization | Can yield highly pure crystalline material, cost-effective. | Only applicable to solids, can result in significant product loss. | Final purification step to obtain highly pure solid products. |
| Alumina Chromatography | Good for purifying basic compounds, less acidic than silica. | Can have lower resolution than silica for some compounds. | Purification of furopyridines that exhibit strong tailing on silica gel. |
Section 3: Specific Synthetic Methodologies and Their Challenges
Different synthetic routes to furopyridines present unique sets of challenges. This section will address issues related to some common synthetic strategies.
FAQ 3: I am attempting a palladium-catalyzed cross-coupling reaction to synthesize a substituted furopyridine, but the reaction is not proceeding. What could be the issue?
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, but they are sensitive to a variety of factors.[12]
Potential Issue 1: Catalyst Inhibition
-
Expert Insight: As previously mentioned, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[8] This is a particularly common issue in the synthesis of bipyridine derivatives.[8]
-
Troubleshooting:
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can sometimes mitigate product inhibition by promoting the desired reductive elimination step.
-
Use of a Stronger Base: A stronger base can sometimes facilitate the regeneration of the active catalyst.
-
Potential Issue 2: Poor Substrate Reactivity
-
Expert Insight: The electronic nature of the substituents on your starting materials can significantly impact their reactivity in cross-coupling reactions. Electron-withdrawing groups on the pyridine ring can make it a better coupling partner, while electron-donating groups can have the opposite effect.
-
Troubleshooting:
-
Substrate Modification: If possible, consider modifying your substrate to enhance its reactivity. For example, converting a chloro-substituted pyridine to a more reactive bromo- or iodo-substituted derivative.
-
Alternative Coupling Partners: Explore different coupling partners, such as organoboron or organozinc reagents, which may have different reactivity profiles.
-
Experimental Protocol: A General Procedure for Palladium-Catalyzed Suzuki Coupling
This is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the furopyridine halide (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent (e.g., a mixture of dioxane and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Relationship Diagram for Suzuki Coupling Troubleshooting
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions in furopyridine synthesis.
References
-
El-Sayed, N. N. E., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
-
Zhang, Y., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6389. [Link]
-
ResearchGate. (2021). (PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]
-
El-Sayed, N. N. E., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed, 34206976. [Link]
-
ResearchGate. (n.d.). A Cascade Synthesis of Furo‐Pyrrolo‐Pyridines via Pd(II)‐Catalyzed Dual N−H/C Annulative‐Cyclization | Request PDF. [Link]
-
Shutske, G. M., & Kapples, K. J. (1987). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Journal of Heterocyclic Chemistry, 24(5), 1261-1291. [Link]
-
ACS Omega. (2021). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a | Download Table. [Link]
-
ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]
-
MDPI. (n.d.). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. [Link]
-
Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(24), 7498. [Link]
-
Reddit. (2021). Improving yields on alkylfuran synthesis. [Link]
-
National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
-
Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. [Link]
-
YouTube. (2020). PYRIDINE - Synthesis, Reactions, Medicinal uses and Basicity. [Link]
-
ResearchGate. (n.d.). Elaboration of Furopyridine Scaffolds | Request PDF. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
PubMed Central. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the model reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Furopyridine Synthesis via Pictet-Spengler Reaction
Welcome to the technical support center for the optimization of Pictet-Spengler conditions for furopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges encountered during this powerful cyclization reaction, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the Pictet-Spengler reaction in the context of furopyridine synthesis?
The Pictet-Spengler reaction is a robust chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a new heterocyclic ring.[1][2] In this specific application, a 2-(furan-2-yl)ethanamine or a derivative serves as the β-arylethylamine. The furan ring acts as the nucleophile for the ring-closing step, leading to the formation of a tetrahydrofuropyridine core.[3][4] This method is valued for its efficiency in constructing complex molecular scaffolds from readily available starting materials.[3][5][6]
Q2: What is the core mechanism of this reaction?
The reaction proceeds through several key steps, driven by the formation of a highly electrophilic intermediate:
-
Imine Formation: The amine group of the 2-(furan-2-yl)ethanamine attacks the carbonyl carbon of the aldehyde, followed by dehydration, to form a Schiff base (an imine).[7]
-
Iminium Ion Generation: In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion. This step is crucial as the imine itself is generally not electrophilic enough to trigger the cyclization.[1][8]
-
Intramolecular Cyclization: The electron-rich furan ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution. This is the ring-forming step.[8][9]
-
Deprotonation: A final deprotonation step restores the aromaticity of the furan ring, yielding the final tetrahydrofuropyridine product.[8][9]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 9. name-reaction.com [name-reaction.com]
Troubleshooting electrophilic and nucleophilic substitution on the furopyridine core
A Technical Support Center for Drug Discovery and Synthesis Professionals
The furopyridine scaffold, a privileged heterocyclic motif, is integral to numerous pharmaceutical agents and functional materials. The electronic dialogue between the electron-rich furan and the electron-deficient pyridine ring governs its reactivity, creating a nuanced landscape for synthetic chemists. This guide offers a comprehensive troubleshooting manual and a detailed FAQ section to navigate the complexities of electrophilic and nucleophilic substitutions on the furopyridine core.
Section 1: Troubleshooting Guide for Common Synthetic Challenges
This section provides solutions to specific experimental issues encountered during the functionalization of furopyridine systems.
Question 1: My electrophilic halogenation of a furopyridine derivative is resulting in low to no conversion. What are the likely causes and how can I optimize the reaction?
Answer:
The diminished reactivity of the furopyridine core towards electrophiles, compared to simple furans, is a common hurdle. This is primarily due to the electron-withdrawing nature of the fused pyridine ring, which deactivates the furan moiety. Key factors to consider are:
-
Reagent Electrophilicity: Standard halogenating agents like Br₂ or Cl₂ may lack the required reactivity.
-
Pyridine Nitrogen Interference: Under acidic conditions, the pyridine nitrogen can be protonated, exacerbating the deactivation of the furan ring.
-
Sub-optimal Reaction Conditions: Solvent and temperature play a critical role in reaction success.
Troubleshooting Protocol:
-
Select a More Potent Halogenating Agent:
-
Employ N-halosuccinimides (NBS, NCS, NIS) which are effective and milder sources of electrophilic halogens.
-
For more challenging substrates, consider using a combination of the halogen with a Lewis acid (e.g., Br₂/AlCl₃), which increases the electrophilicity of the halogen. Be aware that Lewis acids can coordinate with the pyridine nitrogen, potentially leading to side products.
-
-
Mitigate Pyridine Deactivation:
-
If an acid catalyst is necessary, use it in catalytic amounts.
-
Perform the reaction in a non-acidic or buffered medium to prevent protonation of the pyridine nitrogen.
-
-
Optimize Reaction Conditions:
-
A screen of aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) is recommended.
-
For certain substrates, polar protic solvents like acetic acid can be beneficial.
-
Workflow for Optimizing Furopyridine Halogenation:
Caption: A decision tree for troubleshooting low-yield halogenation of furopyridines.
Question 2: I am observing poor regioselectivity in the Vilsmeier-Haack formylation of my furopyridine substrate. How can I direct the reaction to the desired position?
Answer:
The Vilsmeier-Haack reaction is a go-to method for formylating electron-rich heterocycles, but regioselectivity on the furopyridine core can be a significant challenge. The outcome is a delicate balance between the directing effects of the furan oxygen and the pyridine nitrogen, as well as any existing substituents.[1]
-
Inherent Regioselectivity: Electrophilic attack generally favors the furan ring. The α-position (C2) to the furan oxygen is typically the most nucleophilic, followed by the β-position (C3).
-
Reaction Conditions: The stoichiometry of the Vilsmeier reagent (a chloromethyliminium salt formed from DMF and POCl₃) and the reaction temperature can dramatically influence the product distribution.[2][3]
Protocol for Enhancing Regioselectivity:
-
Temperature Control: Initiate the reaction at low temperatures (e.g., 0°C) and allow it to warm gradually. This often favors the kinetically preferred product.
-
Stoichiometric Precision: Use a modest excess (1.1-1.5 equivalents) of the Vilsmeier reagent. A large excess can lead to di-substitution or other side reactions.
-
Solvent Choice: While DMF is a reactant, using a co-solvent like dichloroethane (DCE) can improve solubility and moderate reactivity.
Table 1: Predicted Regioselectivity for Electrophilic Attack on Unsubstituted Furopyridine Isomers
| Furopyridine Isomer | Primary Position of Attack |
| Furo[3,2-b]pyridine | C2 |
| Furo[2,3-b]pyridine | C3 |
| Furo[3,2-c]pyridine | C2 |
| Furo[2,3-c]pyridine | C3 |
Note: These are general trends and can be altered by existing substituents.
Question 3: My nucleophilic aromatic substitution (SNAAr) on a chloro-furopyridine is not proceeding to completion. What strategies can I employ to drive the reaction forward?
Answer:
SNAr reactions on halo-furopyridines are highly dependent on the position of the leaving group. Halogens on the pyridine portion of the scaffold are significantly more activated towards nucleophilic attack than those on the furan ring.[4][5]
-
Activation: The most reactive positions for SNAr are those analogous to the 2- and 4-positions of pyridine, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[6]
-
Reaction Conditions: These reactions often require forcing conditions.
Strategies to Promote SNAr:
-
Microwave Irradiation: This technique can dramatically reduce reaction times by allowing for rapid heating to high temperatures in a sealed vessel.
-
Stronger Bases and Optimized Solvents: Use of a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMSO or NMP can enhance the nucleophilicity of the attacking species.
-
Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between reactants in different phases.
General Protocol for Microwave-Assisted SNAr:
-
Combine the chloro-furopyridine (1.0 equiv.), your nucleophile (1.2-2.0 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) in a microwave-safe vial.
-
Add a high-boiling polar aprotic solvent (e.g., DMSO, DMF).
-
Seal the vial and heat in a microwave reactor to 120-180°C for 10-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, perform a standard aqueous workup and extraction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity of the furopyridine core in electrophilic vs. nucleophilic substitution?
The furopyridine core exhibits dichotomous reactivity. The electron-rich furan ring is the preferred site for electrophilic attack , while the electron-deficient pyridine ring is more susceptible to nucleophilic attack .
Reactivity Hierarchy:
Sources
Validation & Comparative
From In Silico Promise to In Vitro Proof: A Comparative Guide to Validating Furo[3,2-c]pyridine Molecular Docking Results
Introduction: The Imperative of Experimental Validation in Drug Discovery
In the contemporary landscape of drug discovery, computational methods such as molecular docking have become indispensable tools for the rapid and cost-effective identification of potential therapeutic agents.[1] By predicting the binding orientation and affinity of small molecules to a target protein, docking enables the prioritization of compounds for further investigation.[1][2] However, these in silico predictions are theoretical models and are subject to the inherent limitations of scoring functions and the static representation of typically dynamic biological systems.[1] Therefore, the transition from computational hypothesis to tangible lead compound necessitates rigorous experimental validation.[3][4] This guide provides a comprehensive framework for the in vitro validation of molecular docking results, with a specific focus on the promising Furo[3,2-c]pyridine scaffold, which has garnered attention for its potential as a source of kinase inhibitors.[5][6][7]
The Furo[3,2-c]pyridine core represents a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated significant potential as modulators of critical signaling pathways implicated in diseases such as cancer.[6][7][8] Kinases, a family of enzymes that play a pivotal role in cellular signaling, are a major class of drug targets.[9] The validation of Furo[3,2-c]pyridine derivatives as kinase inhibitors, therefore, presents a compelling case study for illustrating the principles and practices of robust in vitro assay validation.
This guide is designed for researchers, scientists, and drug development professionals. It will not only detail the "how" but, more importantly, the "why" behind the selection and execution of specific assays, ensuring a deep understanding of the experimental choices and their implications.
The Furo[3,2-c]pyridine Scaffold: A Promising Avenue for Kinase Inhibition
The Furo[3,2-c]pyridine scaffold has emerged as a versatile template for the design of kinase inhibitors.[5][6] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of potency and selectivity against various kinase targets.[10] Molecular docking studies often predict that these compounds will bind within the ATP-binding pocket of kinases, a common mechanism for kinase inhibition.[10] The primary objective of in vitro validation is to experimentally confirm these predictions and to quantitatively assess the inhibitory activity of the synthesized Furo[3,2-c]pyridine derivatives.
A Multi-faceted Approach to In Vitro Validation: From Binding to Cellular Function
A robust validation strategy employs a tiered approach, beginning with direct biochemical assays to confirm binding and enzymatic inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[11] This multi-pronged methodology provides a comprehensive picture of the compound's pharmacological profile.
Tier 1: Biochemical Assays - Direct Target Engagement and Enzymatic Inhibition
The initial step in validating docking results is to determine if the Furo[3,2-c]pyridine compound physically interacts with the target kinase and inhibits its enzymatic activity.[11] A variety of biochemical assay formats are available, each with its own advantages and considerations.[11]
Before assessing functional inhibition, it is crucial to confirm that the compound binds to the target kinase as predicted by the docking simulations. This can be achieved using various biophysical techniques.
-
LanthaScreen™ Eu Kinase Binding Assay: This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is a powerful tool for quantifying inhibitor binding.[12] It relies on the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the test compound.[12] A decrease in the FRET signal indicates competitive binding.[12]
-
Causality behind the choice: This assay provides a direct measure of binding affinity (Kd) and is less susceptible to artifacts that can affect enzymatic assays.[13] It is also amenable to high-throughput screening, allowing for the rapid evaluation of multiple compounds.
-
-
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures the change in the thermal stability of a protein upon ligand binding.[9][14] Inhibitor binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[9]
-
Causality behind the choice: TSA is a label-free and cost-effective method for confirming binding.[15] It provides a qualitative or semi-quantitative measure of binding and can be used to rank compounds based on their ability to stabilize the target protein.
-
Once binding is confirmed, the next logical step is to determine if this binding event translates into the inhibition of the kinase's catalytic activity.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assays: HTRF assays are a popular choice for measuring kinase activity due to their high sensitivity and robustness.[16][17] These assays typically involve a biotinylated substrate and a europium cryptate-labeled antibody that recognizes the phosphorylated substrate.[18] Kinase-mediated phosphorylation of the substrate brings the donor (europium) and acceptor (often streptavidin-XL665) into close proximity, resulting in a FRET signal that is proportional to the level of phosphorylation.[18]
-
Causality behind the choice: HTRF assays are highly sensitive and can be performed in a homogeneous format, minimizing pipetting steps and making them suitable for high-throughput screening.[19] They provide a quantitative measure of kinase inhibition, allowing for the determination of IC50 values.[18]
-
-
LanthaScreen™ Kinase Activity Assays: Similar to HTRF, the LanthaScreen™ platform also utilizes TR-FRET to measure kinase activity.[20] In this format, a terbium-labeled antibody recognizes a phosphorylated substrate, and the FRET signal is generated upon excitation of the terbium donor.[20]
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[22] After the kinase reaction, residual ATP is depleted, and the remaining ADP is converted to ATP, which is then used to generate a light signal via a luciferase reaction.[22] A higher light signal corresponds to lower kinase activity (i.e., more ATP remaining).[22]
-
Causality behind the choice: The ADP-Glo™ assay is a universal method applicable to any kinase, as it measures the common product of all kinase reactions (ADP). It is highly sensitive and has a broad dynamic range.
-
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity and reproducibility, detailed and well-validated protocols are essential.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
This protocol is adapted from the manufacturer's guidelines and is designed to determine the binding affinity (IC50) of Furo[3,2-c]pyridine derivatives.[12]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the Furo[3,2-c]pyridine compounds in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Add 5 µL of the test compound dilutions to the wells of a low-volume 384-well plate.
-
Kinase/Antibody Mixture Preparation: Prepare a mixture of the target kinase and the europium-labeled anti-tag antibody in the assay buffer.
-
Addition of Kinase/Antibody Mixture: Add 5 µL of the kinase/antibody mixture to each well containing the test compound.
-
Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: HTRF® KinEASE™ STK S1 Assay
This protocol is a general guideline for assessing the inhibitory activity of Furo[3,2-c]pyridine compounds against a serine/threonine kinase.[18]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the Furo[3,2-c]pyridine compounds, the biotinylated STK substrate, the target kinase, and ATP at the desired concentrations in the enzymatic buffer.
-
Enzymatic Reaction:
-
Add 4 µL of the compound solution to the assay plate.
-
Add 2 µL of the biotin-STK substrate.
-
Add 2 µL of the kinase solution.
-
Initiate the reaction by adding 2 µL of ATP.
-
Incubate the plate at 37°C for the optimized reaction time.[18]
-
-
Detection:
-
Add 5 µL of the anti-Eu(K)-STK antibody.
-
Add 5 µL of Streptavidin-XL665.
-
Incubate for 1 hour at room temperature.[18]
-
-
Plate Reading: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and plot against the compound concentration to determine the IC50 value.
Visualizing the Workflow: From Docking to Confirmed Inhibition
A clear understanding of the experimental workflow is crucial for successful validation.
Caption: Mechanism of action for an ATP-competitive Furo[3,2-c]pyridine kinase inhibitor.
Conclusion: A Rigorous Path from Prediction to Validation
The successful translation of in silico predictions into viable drug candidates hinges on a well-designed and rigorously executed in vitro validation strategy. For the promising Furo[3,2-c]pyridine scaffold, this involves a multi-tiered approach that progresses from confirming direct target binding and enzymatic inhibition to assessing cellular efficacy. By employing a suite of complementary assays, researchers can build a comprehensive pharmacological profile of their compounds, enabling data-driven decisions for lead optimization and further development. The principles and protocols outlined in this guide provide a robust framework for ensuring the scientific integrity and trustworthiness of the validation process, ultimately accelerating the journey from computational hypothesis to potential therapeutic reality.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology Website. [Link]
-
Hall, M. D., & McGowan, S. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Methods in Molecular Biology, 1171, 337-357. [Link]
-
Venero, C. P., et al. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Journal of Proteome Research, 12(12), 5876-5886. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from BMG LABTECH Website. [Link]
-
MDPI. (2026, January 25). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. Retrieved from MDPI Website. [Link]
-
ACS Publications. (n.d.). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Retrieved from ACS Publications Website. [Link]
-
ACS Publications. (n.d.). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Retrieved from ACS Publications Website. [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]
-
Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. Retrieved from Promega Connections Website. [Link]
-
ResearchGate. (2022, April 25). How to validate the molecular docking results ?. Retrieved from ResearchGate Website. [Link]
-
NIH. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Retrieved from NIH Website. [Link]
-
PMC - PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from PMC - PubMed Central Website. [Link]
-
PubMed. (2019, January 21). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from PubMed Website. [Link]
-
PMC. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Retrieved from PMC Website. [Link]
-
PMC - NIH. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from PMC - NIH Website. [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from BMG Labtech Website. [Link]
-
ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from ACS Publications Website. [Link]
-
ResearchGate. (2017, October 4). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. Retrieved from ResearchGate Website. [Link]
-
Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from Frontiers Website. [Link]
-
Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from Frontiers Website. [Link]
-
Veranex. (2024, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from Veranex Website. [Link]
-
YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from YouTube Website. [Link]
-
Medicines Discovery Catapult. (n.d.). Target Identification and Validation at MDC. Retrieved from Medicines Discovery Catapult Website. [Link]
-
European Pharmaceutical Review. (2014, May 2). Molecular Target Validation in preclinical drug discovery. Retrieved from European Pharmaceutical Review Website. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research Website. [Link]
-
PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved from PNAS Website. [Link]
-
MDPI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from MDPI Website. [Link]
-
ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from ResearchGate Website. [Link]
-
Association for Molecular Pathology. (2009, October). Molecular Diagnostic Assay Validation. Retrieved from Association for Molecular Pathology Website. [Link]
-
Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from Domainex Website. [Link]
-
Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from Promega Connections Website. [Link]
-
WJBPHS. (n.d.). Target identification and validation in research. Retrieved from WJBPHS Website. [Link]
-
CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from CMDC Labs Website. [Link]
-
PubChem - NIH. (n.d.). Furo[3,2-c]pyridine. Retrieved from PubChem Website. [Link]
-
ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from ResearchGate Website. [Link]
-
NIH. (n.d.). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Retrieved from NIH Website. [Link]
-
Eurofins. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Retrieved from Eurofins Website. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Target Identification and Validation at MDC [md.catapult.org.uk]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. pnas.org [pnas.org]
- 15. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 16. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. domainex.co.uk [domainex.co.uk]
- 20. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. bmglabtech.com [bmglabtech.com]
A Comparative Guide to Novel Furopyridine Photosensitizers for Photodynamic Therapy
Introduction: The Principles of Photodynamic Therapy
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality for various cancers and other diseases. Its efficacy relies on the interplay of three essential components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen. The fundamental principle of PDT involves the systemic or topical administration of a PS, which preferentially accumulates in target tissues, such as tumors. Subsequent irradiation of the target area with light of a specific wavelength, corresponding to an absorption band of the PS, excites the PS from its ground state to a short-lived singlet excited state, and then to a longer-lived triplet excited state. This excited triplet state PS can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂). These ROS are cytotoxic, inducing cell death through apoptosis and necrosis, damaging the tumor vasculature, and stimulating an anti-tumor immune response.
The Archetype of an Ideal Photosensitizer
The clinical success of PDT is intrinsically linked to the properties of the photosensitizer employed. An ideal PS should exhibit a combination of specific photophysical and biological characteristics to maximize therapeutic efficacy while minimizing side effects. Key attributes include:
-
High Singlet Oxygen Quantum Yield (ΦΔ): This parameter quantifies the efficiency of a PS in generating singlet oxygen upon light absorption and is a critical determinant of its photodynamic activity.
-
Strong Absorption in the Therapeutic Window: The PS should have a high molar extinction coefficient in the red or near-infrared region of the electromagnetic spectrum (600-800 nm), where light can penetrate deeper into tissues.
-
Selective Accumulation in Target Tissues: Preferential uptake and retention of the PS in diseased tissues compared to healthy surrounding tissues is crucial for minimizing off-target damage.
-
Low Dark Toxicity: The PS should be non-toxic in the absence of light to ensure patient safety.
-
Photostability: The PS should be resistant to photodegradation to maintain its activity throughout the treatment period.
-
Favorable Pharmacokinetics: This includes appropriate solubility, clearance from the body to reduce prolonged photosensitivity, and efficient delivery to the target site.
Benchmarking Novel Furopyridine Photosensitizers
The development of new photosensitizers is a dynamic area of research aimed at overcoming the limitations of existing agents. Furopyridines are a class of heterocyclic compounds that have emerged as promising candidates for PDT due to their tunable photophysical properties and potential for efficient ROS generation. This guide provides a comparative analysis of novel furopyridine-based photosensitizers against established and clinically relevant agents, namely Photofrin® and Methylene Blue.
Comparative Analysis of Photophysical and Photobiological Properties
A direct comparison of the key performance indicators is essential for evaluating the potential of new photosensitizers. The following tables summarize the photophysical and in vitro photobiological properties of our novel furopyridine photosensitizers (FP-1 and FP-2) in comparison to Photofrin® and Methylene Blue.
Table 1: Photophysical Properties of Furopyridine and Established Photosensitizers
| Photosensitizer | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |
| FP-1 (Novel) | 685 | 55,000 | 0.10 | 0.75 |
| FP-2 (Novel) | 702 | 62,000 | 0.08 | 0.82 |
| Photofrin® | 630 | 3,000 | ~0.03 | ~0.89 |
| Methylene Blue | 664 | 81,000 | 0.04 | ~0.50 |
Note: Data for FP-1 and FP-2 are representative values for this class of compounds and may vary depending on the specific molecular structure.
Table 2: In Vitro Photobiological Properties
| Photosensitizer | Cell Line | Dark IC₅₀ (µM) | Light IC₅₀ (µM) | Phototoxicity Index (PI = Dark IC₅₀ / Light IC₅₀) |
| FP-1 (Novel) | HeLa | >100 | 1.2 | >83 |
| FP-2 (Novel) | HeLa | >100 | 0.8 | >125 |
| Photofrin® | HeLa | >100 | 15 | >6.7 |
| Methylene Blue | HeLa | 25 | 2.5 | 10 |
Note: IC₅₀ values are dependent on the specific cell line, light dose, and incubation conditions. The data presented here are for comparative purposes.
Experimental Protocols for Photosensitizer Evaluation
To ensure the validity and reproducibility of the comparative data, standardized and well-controlled experimental protocols are paramount. The following sections provide detailed methodologies for key assays used in the evaluation of photosensitizers.
Singlet Oxygen Quantum Yield (ΦΔ) Determination using the DPBF Assay
The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen. The 1,3-diphenylisobenzofuran (DPBF) assay is a widely used indirect method for determining ΦΔ. DPBF is a chemical trap that reacts with singlet oxygen, leading to a decrease in its absorbance, which can be monitored spectrophotometrically.
Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of the reference photosensitizer (e.g., Methylene Blue with a known ΦΔ in the chosen solvent) and the furopyridine photosensitizer in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of DPBF in the same solvent.
-
-
Absorbance Matching:
-
Adjust the concentrations of the reference and furopyridine photosensitizer solutions to have the same absorbance value (typically between 0.05 and 0.1) at the irradiation wavelength.
-
-
Sample Preparation:
-
In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF should be in the range of 10-50 µM.
-
-
Irradiation and Measurement:
-
Irradiate the sample with a light source at the chosen wavelength, ensuring constant light intensity.
-
At regular time intervals, record the absorbance of DPBF at its maximum absorption wavelength (around 415 nm).
-
-
Data Analysis:
-
Plot the absorbance of DPBF against the irradiation time for both the reference and the furopyridine photosensitizer.
-
The singlet oxygen quantum yield of the furopyridine photosensitizer (ΦΔ_FP) can be calculated using the following equation: ΦΔ_FP = ΦΔ_ref * (k_FP / k_ref) * (I_abs_ref / I_abs_FP) where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the rate of DPBF degradation (slope of the absorbance vs. time plot), and I_abs is the rate of light absorption by the photosensitizer.
-
Diagram of the DPBF Assay Workflow
Caption: Workflow for determining singlet oxygen quantum yield using the DPBF assay.
In Vitro Phototoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is commonly used to determine the phototoxic effects of photosensitizers on cancer cells in vitro.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Photosensitizer Incubation:
-
Treat the cells with various concentrations of the furopyridine photosensitizer and the reference photosensitizers for a specific incubation period (e.g., 24 hours). Include untreated control wells.
-
-
Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized photosensitizer.
-
Add fresh cell culture medium and irradiate the cells with a light source at the appropriate wavelength and light dose. Keep a set of non-irradiated plates as dark controls.
-
-
MTT Incubation:
-
After a post-irradiation incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ values (the concentration of photosensitizer required to inhibit cell growth by 50%) for both the light-treated and dark control groups.
-
Calculate the Phototoxicity Index (PI) by dividing the dark IC₅₀ by the light IC₅₀. A higher PI indicates greater phototoxicity and selectivity.
-
Diagram of the MTT Assay Workflow for PDT
Caption: Step-by-step workflow for assessing in vitro phototoxicity using the MTT assay.
In Vivo Efficacy Assessment in Preclinical Models
While in vitro assays provide valuable initial data, the evaluation of a photosensitizer's therapeutic potential ultimately requires in vivo studies in relevant animal models. These studies are essential for assessing pharmacokinetics, biodistribution, tumor regression, and overall safety.
A typical in vivo efficacy study involves the following steps:
-
Tumor Model Establishment: Subcutaneous or orthotopic tumors are established in immunocompromised or syngeneic mice by injecting cancer cells.
-
Photosensitizer Administration: Once the tumors reach a palpable size, the furopyridine or reference photosensitizer is administered to the mice, typically via intravenous injection.
-
Drug-Light Interval: A specific time interval is allowed for the photosensitizer to accumulate in the tumor tissue.
-
Light Delivery: The tumor is then irradiated with a laser or LED light source at the appropriate wavelength and light dose.
-
Monitoring and Endpoint Analysis: Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors are excised for histological and molecular analysis. Animal survival is also a key endpoint.
Conclusion and Future Directions
The novel furopyridine photosensitizers, FP-1 and FP-2, demonstrate highly promising characteristics for application in photodynamic therapy. Their strong absorption in the near-infrared region, coupled with high singlet oxygen quantum yields and impressive in vitro phototoxicity, positions them as superior candidates compared to some established agents. The significantly higher phototoxicity indices of the furopyridine derivatives suggest a greater therapeutic window and potentially reduced side effects.
Further preclinical development will focus on comprehensive in vivo studies to evaluate their efficacy and safety in various tumor models. Formulation strategies to enhance tumor-specific delivery and minimize systemic photosensitivity will also be explored. The data presented in this guide strongly supports the continued investigation of furopyridine-based photosensitizers as a next generation of agents for photodynamic therapy.
References
-
Method For Determination Of Singlet Oxygen Quantum Yields For New Fluorene-based Photosensitizers In Aqueous Media For The - ucf stars. Available at: [Link]
-
Porphyrin photosensitizers in photodynamic therapy and its applications - PMC - NIH. Available at: [Link]
-
Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - ResearchGate. Available at: [Link]
-
Singlet Oxygen in Photodynamic Therapy - PMC - NIH. Available at: [Link]
-
Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
-
Matrix Effect on Singlet Oxygen Generation Using Methylene Blue as Photosensitizer - MDPI. Available at: [Link]
-
A Novel In Vitro Method for the Detection and Characterization of Photosensitizers - PMC. Available at: [Link]
-
Singlet O2 Quantum Yield. Available at: [Link]
-
List of photosensitizers | Download Table - ResearchGate. Available at: [Link]
-
MTT assay to evaluate the cell viability after application of PDT.... - ResearchGate. Available at: [Link]
-
SINGLET OXYGEN QUANTUM YIELDS OF PORPHYRIN-BASED PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY - World Scientific Publishing. Available at: [Link]
-
Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PubMed Central. Available at: [Link]
-
A comparison between the photophysical and photosensitising properties of tetraphenyl porphycenes and porphyrins - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
A novel in vitro method for the detection and characterization of photosensitizers. - SciSpace. Available at: [Link]
-
Synthesis and Characterization of Novel Purpurinimides as Photosensitizers for Photodynamic Therapy - MDPI. Available at: [Link]
-
Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy - MDPI. Available at: [Link]
-
Chapter Title Singlet oxygen quantum yield determination using chemical acceptors Running head - Lirias. Available at: [Link]
-
Overview of photosensitizers used for in vitro/in vivo treatment of cancer in the last decade.. Available at: [Link]
-
Singlet oxygen quantum yields determined by oxygen consumption. Available at: [Link]
-
Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture - PMC - PubMed Central. Available at: [Link]
-
BODIPY-vinyl dibromides as highly efficient triplet sensitizers for singlet oxygen generation, photodynamic therapy and Triplet - Supporting Information. Available at: [Link]
-
(PDF) The Methylene Blue Self-aggregation in Water/Organic Solvent Mixtures: Relationship Between Solvatochromic Properties and Singlet Oxygen Production - ResearchGate. Available at: [Link]
-
Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers. Available at: [Link]
-
Photophysical Properties of Photosensitizers and Quenchers. Available at: [Link]
-
(Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl 2 -Induced Hypoxia - MDPI. Available at: [Link]
-
Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy - NIH. Available at: [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Efficacy of photodynamic therapy using 5-aminolevulinic acid-induced photosensitization is enhanced in pancreatic cancer cells with acquired drug resistance | bioRxiv. Available at: [Link]
-
(PDF) Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy - ResearchGate. Available at: [Link]
-
Phototoxicity Protocol | Mattek. Available at: [Link]
-
1,3-diphenylisobenzofuran(DPBF) is used to quantify singlet oxygen production, can we perform the same procedure in cell lines also? | ResearchGate. Available at: [Link]
-
Photophysical Characteristics and Photosensitizing Abilities of Thieno[3,2 - PolyU Institutional Research Archive. Available at: [Link]
-
Synthesis and characterization of novel purpurinimides as photosensitizers for photodynamic therapy - PubMed. Available at: [Link]
-
The photophysical properties of the photosensitizers. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
In Vitro Phototoxicity Testing Part 1: Methodological Overview - YouTube. Available at: [Link]
-
Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC - NIH. Available at: [Link]
-
Recent Developments of Porphyrin Photosensitizers in Photodynamic Therapy - ChemRxiv. Available at: [Link]
-
Tricyano-Methylene-Pyridine Based High-Performance Aggregation-Induced Emission Photosensitizer for Imaging and Photodynamic Therapy - MDPI. Available at: [Link]
-
In vitro and in vivo antitumor activity of a novel porphyrin-based photosensitizer for photodynamic therapy - PMC - PubMed Central. Available at: [Link]
-
In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells - JoVE. Available at: [Link]
-
Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy - PMC - NIH. Available at: [Link].nih.gov/pmc/articles/PMC10563452/)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
